molecular formula C22H16Cl2N4O4 B2430766 (E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide CAS No. 748784-52-3

(E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

Cat. No. B2430766
CAS RN: 748784-52-3
M. Wt: 471.29
InChI Key: FONXNXUOJFVLEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C22H16Cl2N4O4 and its molecular weight is 471.29. The purity is usually 95%.
BenchChem offers high-quality (E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Photoluminescence Properties

A study highlighted the synthesis and photoluminescence properties of π-extended fluorene derivatives, which include similar compounds to the one . These derivatives, particularly those containing nitro groups, exhibited high fluorescence quantum yields and unique solvatochromic behaviors. Such properties are pivotal for the development of fluorescent dyes and materials for optoelectronic applications (Hidehiro Kotaka et al., 2010).

Aromatic Polyamides and Polyimides

Another research area involves the synthesis of aromatic polyamides and polyimides based on specific diamines and dicarboxylic acids or dianhydrides. These materials are noted for their amorphous nature, high glass transition temperatures, and excellent thermal stability, making them suitable for high-performance engineering applications (Chin-Ping Yang & Jiun-Hung Lin, 1995).

Nitrile and Non-nitrile Pyridine Products

The reaction of similar enamide compounds with various reagents can lead to the formation of a wide range of nitrile and non-nitrile pyridine products. These reactions and their products are fundamental in organic synthesis, offering pathways to synthesize complex heterocyclic compounds that have potential applications in pharmaceuticals and agrochemicals (C. N. O'callaghan et al., 1999).

Advanced Materials Development

Research on the synthesis and characterization of highly soluble polyamides derived from specific diamines reveals insights into the development of new materials with improved solubility and thermal properties. These materials can be applied in various fields, including electronics, aerospace, and automotive industries, for their lightweight and high-strength characteristics (D. Liaw et al., 2002).

UV Cross-Linkable Polymers

The synthesis and crosslinking studies of polymers based on triazine, incorporating nitrophenylamino groups, demonstrate the potential for creating materials with enhanced photocrosslinking properties. These polymers are applicable in coatings, adhesives, and photolithography, where controlled cross-linking under UV light is essential for material processing and performance (J. Suresh et al., 2016).

properties

IUPAC Name

(E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N4O4/c1-12-7-14(13(2)27(12)16-3-5-18(23)19(24)9-16)8-15(11-25)22(30)26-20-6-4-17(28(31)32)10-21(20)29/h3-10,29H,1-2H3,(H,26,30)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONXNXUOJFVLEY-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)C=C(C#N)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.